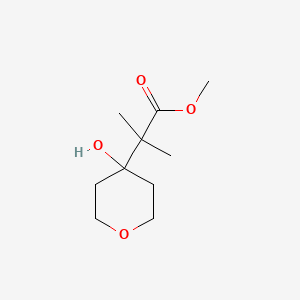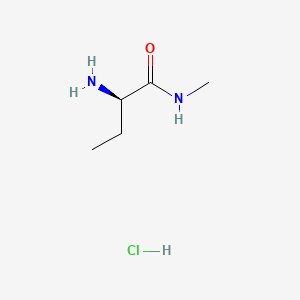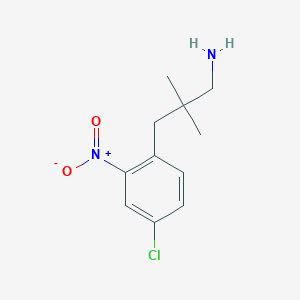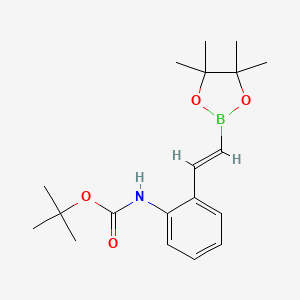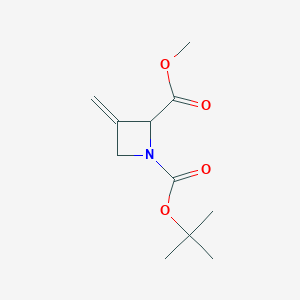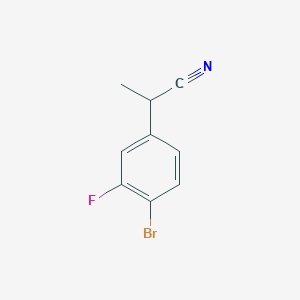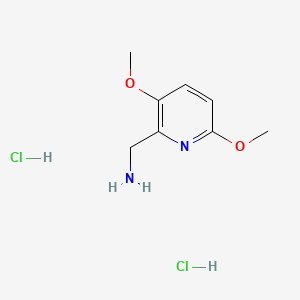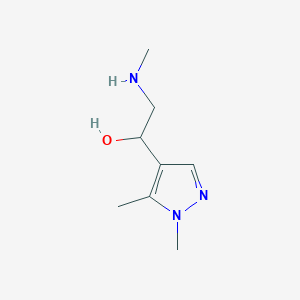
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and an ethan-1-ol moiety attached to a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to yield the desired product.
Another approach involves the reductive amination of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol can be compared with other similar compounds, such as:
1-(1,5-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol: Lacks the methylamino group, resulting in different reactivity and applications.
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-aminoethanol: Contains an amino group instead of a methylamino group, affecting its chemical properties and biological activity.
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(dimethylamino)ethan-1-ol: Has a dimethylamino group, which may enhance its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H15N3O |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
1-(1,5-dimethylpyrazol-4-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C8H15N3O/c1-6-7(4-10-11(6)3)8(12)5-9-2/h4,8-9,12H,5H2,1-3H3 |
InChI-Schlüssel |
PGVXXMVNHOFSNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1C)C(CNC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


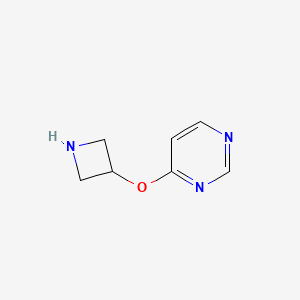
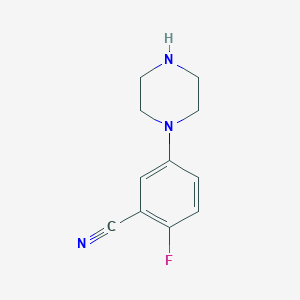
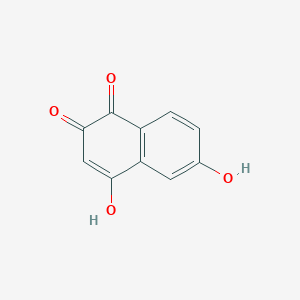
![3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid](/img/structure/B13613481.png)
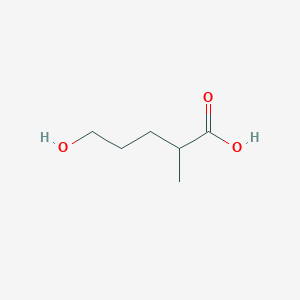
![[3-(2-Methylphenyl)phenyl]methanamine](/img/structure/B13613492.png)

